N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.
Introduction of the sulfonyl group: The 4-methylphenylsulfonyl chloride is reacted with the amine group to form the sulfonamide.
Coupling with glycine derivative: The final step involves coupling the sulfonamide with a glycine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonamides.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar aromatic structure.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group instead of the sulfonyl group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its complex structure provides opportunities for various modifications and applications in different fields.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5S/c1-19-9-12-23(13-10-19)35(31,32)29(24-8-6-7-20(2)21(24)3)18-27(30)28-16-15-22-11-14-25(33-4)26(17-22)34-5/h6-14,17H,15-16,18H2,1-5H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBBQPPVGRLFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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